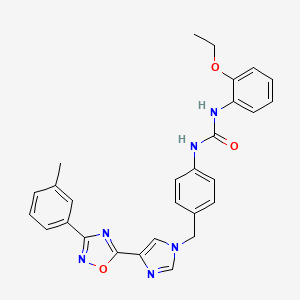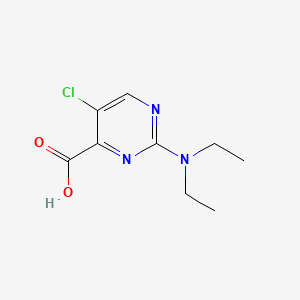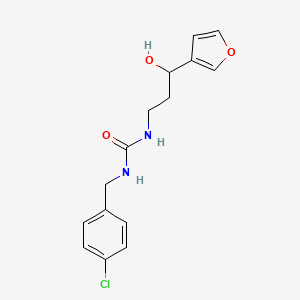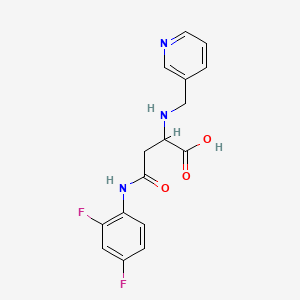
4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the fluorine atoms. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine), the polar carboxylic acid group, and the two amino groups. The presence of fluorine atoms on the phenyl ring would significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including acid-base reactions due to the presence of both acidic and basic functional groups. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of polar functional groups. The fluorine atoms could also affect its properties, such as its acidity and reactivity .科学的研究の応用
Optical Gating and Synthetic Ion Channels
One application involves the use of related compounds for optical gating in synthetic ion channels. For instance, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been utilized as a photolabile protecting group, demonstrating the potential of optical gating in nanofluidic devices. This application highlights the integration of nanostructures into multifunctional devices for controlled release, sensing, and information processing, potentially relevant to the subject compound due to structural similarities (Ali et al., 2012).
Molecular Docking and Biological Activities
Another significant application is in molecular docking and biological activity studies. For example, compounds structurally related to "4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid" have been examined for their interactions with biological targets. The study of butanoic acid derivatives, through spectroscopic and structural investigations, including DFT calculations and molecular docking, reveals their potential in inhibiting biological targets such as Placenta growth factor (PIGF-1), suggesting implications for pharmacological importance (Vanasundari et al., 2018).
Supramolecular Synthons in Crystal Structures
Research into the crystal structures of related compounds, such as N-(aryl)-succinamic and maleamic acids, including a case study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has uncovered various supramolecular synthons. These studies offer insights into the hydrogen bonding and Van der Waals interactions within molecular structures, which are essential for understanding the chemical and physical properties of new compounds (Prakash Shet M et al., 2018).
Nonlinear Optical Materials and Computational Chemistry
Furthermore, the exploration of related butanoic acid derivatives in the context of nonlinear optical (NLO) materials and computational chemistry offers another avenue of application. Studies involving DFT calculations, molecular docking, and spectroscopic analyses can help identify and design new materials with desirable electronic, optical, and biological properties (K. Vanasundari et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-11-3-4-13(12(18)6-11)21-15(22)7-14(16(23)24)20-9-10-2-1-5-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCKIULEPESOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

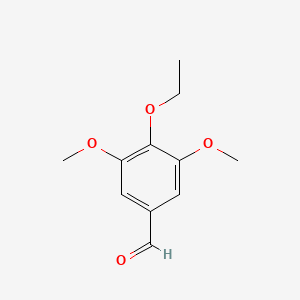
![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)
![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)
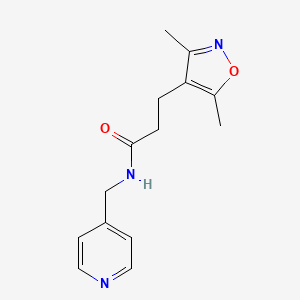
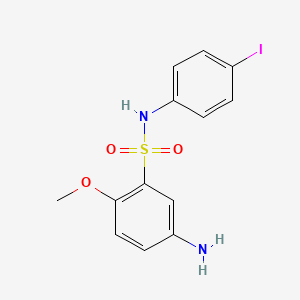
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)
![N-ethyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2664933.png)
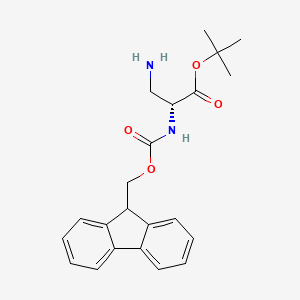
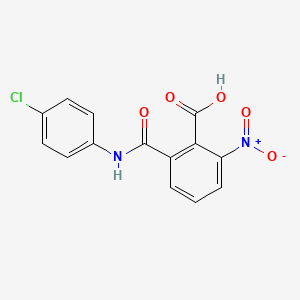
![N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2664938.png)
